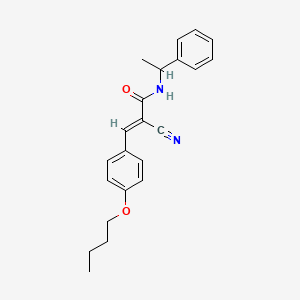
(E)-3-(4-butoxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-butoxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of biological effects.
Wirkmechanismus
(E)-3-(4-butoxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide 41-2272 activates sGC, which is an enzyme that is responsible for the production of cyclic guanosine monophosphate (cGMP) in cells. cGMP is a signaling molecule that is involved in a wide range of biological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. Activation of sGC by this compound 41-2272 leads to an increase in cGMP levels, which in turn leads to the biological effects observed with this compound.
Biochemical and Physiological Effects
This compound 41-2272 has been shown to have a wide range of biological effects. It has been shown to induce vasodilation in both animal and human studies, which suggests that it may have potential therapeutic applications in the treatment of cardiovascular diseases. Additionally, this compound 41-2272 has been shown to have anti-inflammatory effects, which suggests that it may have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound 41-2272 has also been shown to have anti-proliferative effects in cancer cells, which suggests that it may have potential therapeutic applications in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (E)-3-(4-butoxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide 41-2272 is that it is a highly selective sGC activator, which means that it has fewer off-target effects compared to other compounds that activate sGC. Additionally, this compound 41-2272 has been shown to be stable in a wide range of experimental conditions, which makes it a useful tool for studying the biological effects of sGC activation.
One of the limitations of this compound 41-2272 is that it has relatively low potency compared to other sGC activators. Additionally, this compound 41-2272 has a relatively short half-life in vivo, which means that it may not be suitable for long-term therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on (E)-3-(4-butoxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide 41-2272. One area of research could be to investigate the potential therapeutic applications of this compound 41-2272 in the treatment of cardiovascular diseases. Another area of research could be to investigate the potential neuroprotective effects of this compound 41-2272 in animal models of stroke and traumatic brain injury. Additionally, further research could be done to investigate the potential anti-inflammatory and anti-proliferative effects of this compound 41-2272 in various disease models.
Synthesemethoden
The synthesis of (E)-3-(4-butoxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide 41-2272 involves the reaction of 4-butoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-phenylethylamine to form the amide intermediate. The final step involves the reaction of the amide intermediate with cyanoacetic acid to form this compound 41-2272.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-butoxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects in cancer cells. Additionally, this compound 41-2272 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
(E)-3-(4-butoxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-3-4-14-26-21-12-10-18(11-13-21)15-20(16-23)22(25)24-17(2)19-8-6-5-7-9-19/h5-13,15,17H,3-4,14H2,1-2H3,(H,24,25)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVTXKHGOPAHRT-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

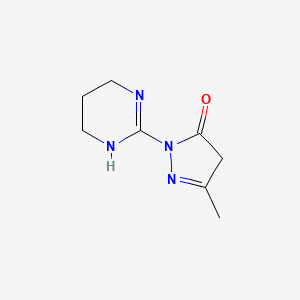

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2942704.png)

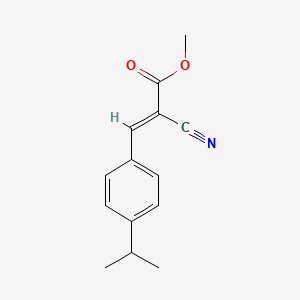
![[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2942709.png)

![2-Amino-4-(3-ethoxy-4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2942714.png)
![4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2942715.png)
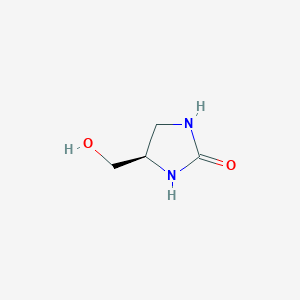

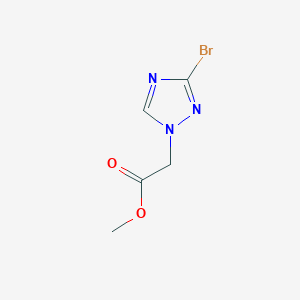
![3-Methyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B2942721.png)
